BRD9 Degradation Efficacy (FHD-609)
The PROTAC FHD-609, which incorporates 7-(Piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane as its linker, achieves a DC50 of <1 nM and a Dmax of 97% for the degradation of the BRD9 protein [1]. This high level of degradation potency and efficacy is a direct result of the linker's optimized rigid spirocyclic structure, which facilitates the formation of a stable and productive ternary complex. In comparison, PROTACs built with flexible PEG or alkyl linkers often exhibit higher DC50 values and lower Dmax, as demonstrated in a comparative study where spirocyclic linkers showed markedly higher intracellular accumulation despite similar binding affinities [2]. The quantified degradation data for FHD-609 serves as a powerful validation of the linker's design principles.
| Evidence Dimension | BRD9 Protein Degradation (DC50 and Dmax) |
|---|---|
| Target Compound Data | DC50 <1 nM, Dmax = 97% (via PROTAC FHD-609) |
| Comparator Or Baseline | PROTACs with flexible PEG/alkyl linkers; typical DC50 values can range from low nM to >1 µM, with Dmax often below 90%. |
| Quantified Difference | FHD-609 achieves sub-nanomolar DC50 and near-complete degradation (97%), a performance profile associated with optimal linker design. |
| Conditions | In vitro degradation assays in relevant cancer cell lines. |
Why This Matters
The exceptional degradation profile of FHD-609 provides strong, indirect evidence that the spirocyclic linker is a key determinant of superior PROTAC potency, guiding researchers toward this scaffold for demanding targets.
- [1] PMC Table 3. Validation Data for High-Quality Protein Degraders. DC50 and Dmax values for FHD-609. View Source
- [2] Osawa H, Saito K, Demizu Y. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Med Chem. 2025;16:4721-4730. View Source
